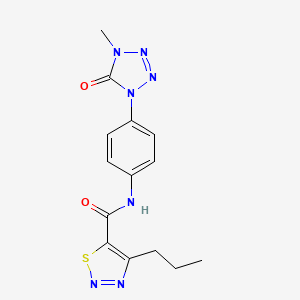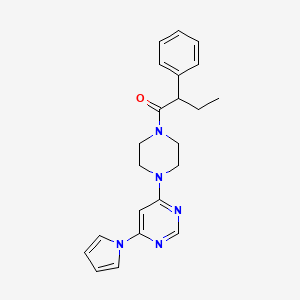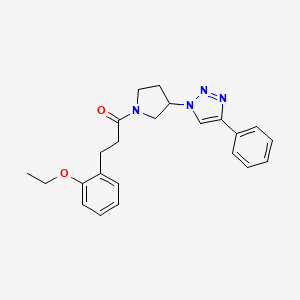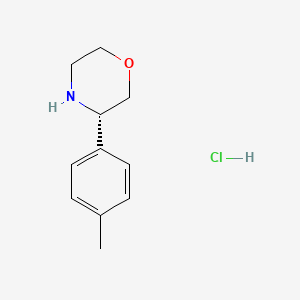
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7O2S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, including those related to the specified compound, demonstrate significant anticancer activities. These compounds are designed to target various cancer cell lines, with some showing promising in vitro efficacy against hepatocellular carcinoma cells. The structure-activity relationships of these compounds suggest their potential as potent anticancer agents, underscoring the importance of the thiadiazole moiety in enhancing pharmacological profiles (Gomha et al., 2017).
Antimicrobial and Antifungal Applications
Another avenue of application is in the development of antimicrobial and antifungal agents. The synthesis of thiadiazole derivatives, for instance, has been shown to produce compounds with moderate fungicidal activity against selected fungal strains. The effectiveness of these compounds can vary based on the presence of electron-withdrawing or donating groups within the molecule, which affects their yield and biological activity (Tang Zi-lon, 2015).
Enzyme Inhibition for Diabetes Treatment
Research into the synthesis of dihydropyrimidine derivatives has uncovered potential antidiabetic applications through enzyme inhibition mechanisms. Specifically, certain synthesized compounds have demonstrated in vitro activity against the α-amylase enzyme, suggesting a role in managing diabetes by modulating carbohydrate digestion and glucose absorption rates. This provides a promising avenue for the development of new therapeutic strategies for diabetes management (Lalpara et al., 2021).
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-3-4-11-12(24-19-16-11)13(22)15-9-5-7-10(8-6-9)21-14(23)20(2)17-18-21/h5-8H,3-4H2,1-2H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLRIBVUCMSAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)



![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)
